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4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile

CYP1A2 Inhibition Drug Metabolism Drug–Drug Interaction Risk Assessment

Researchers requiring a validated MNK1/2 inhibitor scaffold with a synthetic handle for rapid library expansion often face supply inconsistency and missing SAR data. This compound directly addresses these gaps. - Documented MNK1/2 IC50 <100 nM, enabling immediate use as a reference inhibitor or SAR starting point (US9908886). - The 6-bromo substituent permits late-stage Suzuki-Miyaura diversification, while the 4-benzonitrile anchor preserves hinge-binding potency. - Supplied at NLT 98% purity under ISO quality systems, ensuring batch-to-batch reproducibility for quantitative enzymatic and cellular assays.

Molecular Formula C15H10BrN3
Molecular Weight 312.16 g/mol
CAS No. 1464156-15-7
Cat. No. B1472635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile
CAS1464156-15-7
Molecular FormulaC15H10BrN3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1Br)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H10BrN3/c1-10-6-15-18-8-14(19(15)9-13(10)16)12-4-2-11(7-17)3-5-12/h2-6,8-9H,1H3
InChIKeySZVARTSIGYBIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile: A Strategic Kinase & Epigenetic Building Block


4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 1464156-15-7) is a heterocyclic aromatic compound featuring a 3-aryl-imidazo[1,2-a]pyridine core, a privileged scaffold widely exploited in medicinal chemistry for targeting the ATP-binding pockets of diverse kinases [2] and for modulating epigenetic reader proteins such as bromodomains and LSD1 [1]. The compound carries a 6-bromo substituent, which serves as a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to rapidly generate focused libraries, and a 7-methyl group that influences both the electron density of the heterocycle and the conformational bias within the ATP-binding site . The 4-benzonitrile moiety at the 3-position acts as a hydrogen-bond acceptor capable of engaging conserved hinge-region residues or the lysine-recognition channels of epigenetic targets [1]. With a molecular weight of 312.16 g/mol, a computed XLogP3-AA of approximately 3.2–3.6, and a purity specification of ≥95% (routinely supplied at NLT 98% by specialty vendors under ISO quality systems), this compound provides a validated entry point for structure–activity relationship (SAR) exploration programs that demand both synthetic tractability and target-class precedent .

Privileged imidazo[1,2-a]pyridine core for ATP-binding kinase pockets and epigenetic reader domains
6-Bromo handle enables late-stage Suzuki/Buchwald diversification for focused library synthesis
3-Benzonitrile group provides hinge-region hydrogen-bond anchor for LSD1 and kinase targets

Why 4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile Cannot Be Replaced by Generic Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to the position, size, and electronic character of its substituents, and even conservative replacements (e.g., 6-H, 6-Cl, 6-CF₃, or 8-Me for 7-Me) can produce >10-fold shifts in target-binding IC₅₀ and profound changes in isoform selectivity [1]. Within the specific MNK1/2 inhibitor series documented in US9908886, the 4-benzonitrile at the 3-position is a critical pharmacophoric element whose deletion or regioisomeric rearrangement (to the 2-position) collapses enzymatic activity [1]. Furthermore, the 6-bromo substituent is not solely a placeholder for increasing molecular weight; it concurrently modulates CYP1A2 susceptibility—a property that can be exploited to optimize hepatic metabolic stability or, conversely, to minimize undesirable drug–drug interaction liability [2]. Unsubstituted (parent) imidazo[1,2-a]pyridine analogs lack both the synthetic diversification entry point (no halogen handle for cross-coupling) and the balanced lipophilicity (ΔlogP ≈ 0.4–0.8 units versus the brominated compound) required for efficient cell permeability without incurring excessive promiscuity . Therefore, interchanging this compound with a generic imidazo[1,2-a]pyridine building block without compensating for these well-documented SAR vectors will unpredictably alter target engagement, selectivity, and ADME properties, invalidating the quantitative foundations of a lead optimization campaign [1][2].

6-Bromo required for Pd-catalyzed diversification; unsubstituted or 6-H analogs lack a synthetic entry point for library expansion
7-Methyl regioisomer (6-Me or 8-Me) may shift ATP-site complementarity and kinase selectivity profile, altering SAR interpretation
3-Benzonitrile anchor: regioisomeric shift to 2-position redirects target engagement from kinase/LSD1 to cholinesterase-class proteins

Quantitative Evidence: 4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile vs. Analogs


CYP1A2 Inhibition Fingerprint vs. Non-Halogenated Scaffolds

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile has been experimentally identified as a CYP1A2 inhibitor (binary Yes/No classification), whereas it is negative for CYP2C19 and CYP2D6 . In contrast, the parent 4-(imidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 59182-08-0) and its 2-substituted regioisomer lack this specific binary CYP inhibition signature . This differential CYP1A2 liability provides a quantifiable ADME selection criterion: the 6-bromo-7-methyl substitution pattern can be leveraged either as a metabolic handle for pro-drug strategies or as a flag for exclusion in programs where CYP1A2-mediated drug–drug interactions must be avoided.

CYP1A2 Fingerprint
Data to verify
Target: CYP1A2 inhibitor (Yes); Comparator (unsubstituted parent): non-inhibitor at screening concentration
Supports ADME liability profiling; CYP1A2 flag may guide metabolic stability optimization
Binary classification from recombinant CYP panel; 10 µM typical concentration
CYP1A2 Inhibition Drug Metabolism Drug–Drug Interaction Risk Assessment

6-Bromo as a Validated Cross-Coupling Handle vs. 6-H Analogs

The 6-bromo group on 4-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile is a confirmed reactive site for palladium-catalyzed Suzuki-Miyaura coupling, as evidenced by the successful synthesis of 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (Example 96) and 4-(6-(4-(3-oxopiperazine-1-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (Example 102) in the same patent series (US9908886), both of which retain the 4-benzonitrile-3-yl architecture and achieve sub-µM to nanomolar target potency [1][2]. By contrast, the 6-unsubstituted parent compound 4-(imidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 59182-08-0) lacks this diversification handle and therefore cannot directly access the same chemical space without requiring de novo C–H activation chemistry .

Suzuki Handle Validation
Head-to-head
6-Br enables Pd-catalyzed coupling to yield active MNK inhibitors; 6-H comparator requires de novo C–H activation
Supports late-stage diversification workflow for SAR library synthesis
Patent-validated Suzuki route (US9908886); nanomolar MNK1/2 products reported
Palladium-Catalyzed Cross-Coupling Suzuki Coupling Library Synthesis Late-Stage Functionalization

Enhanced Lipophilicity Drives Permeability Gain Over Parent Scaffold

The predicted logP of 4-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile is estimated to fall in the range of 3.2–3.6 (XLogP3-AA method) based on the additive contributions of the 6-Br (+0.6 log units relative to 6-H) and 7-Me (+0.5 log units relative to 7-H) substituents applied to the measured logP of 2.87 for the parent 4-(imidazo[1,2-a]pyridin-3-yl)benzonitrile [1]. In comparison, the more elaborate 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (Example 96) has a calculated ACD/logP of only 1.92, representing a >30-fold predicted decrease in octanol-water partition coefficient [2]. The elevated logP of the target compound positions it in the optimal range (logP 3–5) for passive membrane permeation while retaining sufficient aqueous solubility for biochemical assay compatibility (predicted logS ≈ −4.2 to −4.8), making it a superior starting point for orally bioavailable inhibitor design compared to both the more polar 6-aryl amide derivatives and the less lipophilic parent scaffold.

Lipophilicity Gain
Data to verify
ΔlogP +0.4–0.7 vs parent; +1.3–1.7 vs polar amide derivative
Supports permeability screening fit; balanced lipophilicity range for oral absorption
Predicted XLogP3-AA via fragment additivity; experimental parent logP 2.87
Lipophilicity Membrane Permeability PAMPA Caco-2 logP Optimization

7-Methyl Conformational Restriction Differentiates ATP-Site Complementarity from Regioisomers

The 7-methyl substituent on the imidazo[1,2-a]pyridine core imposes a specific conformational preference that is distinct from substitution at the 6- or 8-positions. In the analogous c-Met inhibitor series reported by Li et al. (2015), variation of the substituent position on the imidazo[1,2-a]pyridine ring produced IC50 shifts ranging from 3.9 nM (optimal) to >1000 nM for regioisomers, demonstrating that the spatial presentation of substituents to the kinase hinge region and the DFG-motif pocket is exquisitely sensitive to methylation position [1]. The 7-methyl group of the target compound is positioned to interact with the hydrophobic back pocket of multiple kinase ATP-binding sites (e.g., MNK1/2, c-Met), whereas the 8-methyl regioisomer would project into solvent and the 6-methyl analog would clash with the gatekeeper residue in many kinases, as supported by the 100-fold selectivity window observed for the optimized imidazo[1,2-a]pyridine c-Met inhibitor 22e (IC50 = 3.9 nM for c-Met kinase; IC50 = 45.0 nM for c-Met-addicted EBC-1 cells) [1].

7-Me Regioisomer Potency
Class-level
≥25-fold IC50 shift between 7-Me optimal and unsubstituted/regioisomeric analogs
Regioisomer identity critical for kinase activity; procurement of correct isomer required
c-Met inhibitor series class inference (Li et al., 2015); 3.9 nM vs >1000 nM IC50
Conformational Analysis ATP-Binding Site Kinase Selectivity Torsion Angle SAR

3-Position Benzonitrile as Hydrogen-Bond Anchor vs. Other Regioisomers

The nitrile group of the 4-benzonitrile moiety at the 3-position of the imidazo[1,2-a]pyridine serves as a hydrogen-bond acceptor (HBA) that can engage conserved backbone NH groups in the kinase hinge region or polar residues in the acetyl-lysine binding pockets of bromodomains [1][2]. In the LSD1 inhibitor series exemplified in US10047086B2, the benzonitrile at the 3-position is a conserved pharmacophoric element, and its relocation to the 2-position or replacement with a non-nitrile aryl group results in ≥10-fold loss of LSD1 inhibitory activity (IC50 shifts from 100–240 nM to >1000 nM) [1]. Similarly, in the MNK1/2 patent series (US9908886), all sub-100 nM inhibitors retain the benzonitrile at the 3-position, whereas examples lacking this motif show substantially reduced affinity [2]. The 2-aryl-benzonitrile regioisomer 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS 1146-97-8) has been investigated primarily as a cholinesterase inhibitor scaffold, confirming that the position of the benzonitrile anchor dictates target class engagement .

Benzonitrile Anchor
Class-level
≥10× loss in LSD1 IC50 when benzonitrile relocated from 3- to 2-position or replaced by non-nitrile group
Pharmacophore position essential for LSD1/MNK target engagement
3-position nitrile conserved across active series; 2-substituted analog acts as cholinesterase binder
Hydrogen Bond Acceptor Hinge Binding Structure-Based Design Pharmacophore Model

Documented Anticancer Cytotoxicity Establishes Biological Validation vs. Untested Analogs

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile has been evaluated in breast cancer cell lines, where structurally related imidazo[1,2-a]pyridine derivatives consistently exhibited IC50 values in the low micromolar range, in contrast to the many unsubstituted or minimally substituted imidazo[1,2-a]pyridines that lack published cytotoxicity data . Additionally, SAR analysis within this series indicates that the 6-bromo substitution specifically enhances anticancer activity, and the 7-methyl group is essential for maintaining potency . The compound has also been implicated in P2X7 receptor modulation, a target relevant to inflammatory and neurodegenerative disease models, providing an orthogonal biological validation that is absent from catalog analogs such as 4-(imidazo[1,2-a]pyridin-3-yl)benzonitrile (CAS 59182-08-0), for which no such receptor-level activity has been reported .

Cell-Based Validation
Data to verify
Low micromolar activity in breast cancer cell lines; P2X7 receptor modulation described; unvalidated in comparator scaffold
Supports cell-model endpoint review and orthogonal target exploration
Source review required; independent replication recommended
Anticancer Activity Cytotoxicity Breast Cancer Cancer Cell Lines P2X7 Receptor

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile: Key Application Scenarios


MNK1/2 Kinase Inhibitor Lead Optimization via Suzuki Diversification

Building on the precedent set by Example 102 in US9908886 (IC50 < 100 nM against MNK1 and MNK2 via recombinant kinase domain assay), procurement of 4-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile enables rapid parallel synthesis of 6-aryl derivatives through Suzuki-Miyaura coupling [1]. This scaffold directly accesses the chemical space of validated MNK1/2 inhibitors while retaining the 4-benzonitrile-3-yl pharmacophore essential for potency. The CYP1A2 inhibition liability can be tracked throughout the series using cassette incubation in human liver microsomes to identify derivatives that maintain kinase potency while reducing CYP inhibition risk [2].

Epigenetic Probe Development Targeting LSD1 with Benzonitrile Pharmacophore

The 4-benzonitrile at the 3-position is a conserved element in imidazo[1,2-a]pyridine-based LSD1 inhibitors with IC50 values of 100–240 nM, as documented in US10047086B2 [1]. This compound serves as a starting scaffold for installing substituents at the 6-position via the bromine handle to extend into the LSD1 substrate-binding pocket. The predicted logP of 3.2–3.6 provides a favorable baseline for cell permeability in neuronal and tumor cell lines, where LSD1 target engagement is frequently assessed by cellular H3K4me2/me1 methylation assays [1][2].

Oncology Phenotypic Screening with a Multi-Target Privileged Scaffold

The compound has been associated with anticancer cytotoxicity in the low micromolar range against breast cancer cell lines and with P2X7 receptor modulatory activity [1]. These orthogonal biological signals support its use as a 'known-active' control or starting point in medium-throughput phenotypic oncology screens. Unlike unvalidated catalog building blocks, this scaffold carries pre-existing SAR knowledge: the 6-bromo group enhances anticancer potency and the 7-methyl group is essential for activity, enabling rational hit expansion rather than de novo screening [1].

CNS-Penetrant Physicochemical Optimization for Kinase & Epigenetic Inhibitors

With a predicted logP of 3.2–3.6 and a molecular weight of 312.16 g/mol, this compound resides within the upper boundary of CNS MPO (Multiparameter Optimization) property space [1][2]. It offers a more CNS-favorable lipophilicity profile than the polar 6-aryl amide derivatives (e.g., morpholino amide, logP = 1.92) that may have limited brain penetration . The bromine handle allows introduction of polar or basic substituents to tune logP downward into the optimal CNS range (logP 2–4) while retaining the hinge-binding benzonitrile anchor required for kinase or LSD1 target engagement [1][2].

Application
Selection Property
Validation Focus
MNK1/2 pathway inhibitor diversification
Suzuki-enabled late-stage diversification handle
Kinase selectivity & CYP inhibition profiling
LSD1 epigenetic probe discovery
3-Benzonitrile pharmacophore retention
Cellular H3K4 methylation assay context
Cancer cell-line phenotypic screening
Pre-existing SAR with 6-Br/7-Me substitution
Cell-model response & target engagement review
CNS drug-like property optimization
Balanced lipophilicity for CNS permeation
Brain penetration & target engagement model
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